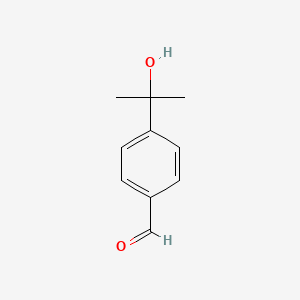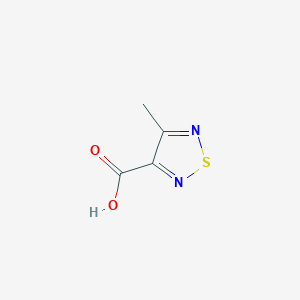
4-Amino-N-cyclohexyl-1-cyclopentyl-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-N-cyclohexyl-1-cyclopentyl-1H-pyrazole-5-carboxamide, commonly known as ACPD, is a chemical compound that has gained significant attention in the field of scientific research. ACPD is a potent and selective agonist of the metabotropic glutamate receptor, which is a type of G protein-coupled receptor that plays an important role in the regulation of neuronal excitability and synaptic plasticity. ACPD has been widely used as a tool compound to investigate the function of metabotropic glutamate receptors and their involvement in various physiological and pathological processes.
Mecanismo De Acción
The mechanism of action of ACPD involves its binding to the metabotropic glutamate receptor, which activates a cascade of intracellular signaling pathways that modulate neuronal excitability and synaptic plasticity. ACPD is a selective agonist of the group I metabotropic glutamate receptor, which stimulates the production of inositol triphosphate and diacylglycerol, leading to the activation of protein kinase C and the release of calcium from intracellular stores.
Biochemical and Physiological Effects:
ACPD has been shown to have a wide range of biochemical and physiological effects, depending on the specific receptor subtype and the cellular context. ACPD has been shown to enhance synaptic transmission and induce long-term potentiation in the hippocampus, a brain region involved in learning and memory. ACPD has also been shown to modulate pain processing in the spinal cord and the brainstem, and to have potential therapeutic applications in the treatment of chronic pain. ACPD has also been shown to modulate the release of dopamine and other neurotransmitters in the brain, and to have potential applications in the treatment of drug addiction and other psychiatric disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ACPD has several advantages for use in lab experiments, including its high potency and selectivity for metabotropic glutamate receptors, its ability to penetrate the blood-brain barrier, and its relatively low toxicity. However, ACPD also has some limitations, including its short half-life in vivo, its potential for non-specific effects at high concentrations, and the need for careful control of experimental conditions to avoid confounding factors.
Direcciones Futuras
There are several future directions for research on ACPD and its role in physiological and pathological processes. One direction is to investigate the potential therapeutic applications of ACPD in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease, which are characterized by dysfunction of glutamatergic neurotransmission. Another direction is to investigate the interaction of metabotropic glutamate receptors with other neurotransmitter systems, and to identify novel compounds that can modulate these interactions. Finally, there is a need for further investigation of the signaling pathways downstream of metabotropic glutamate receptors, and their role in the regulation of neuronal function and behavior.
Métodos De Síntesis
The synthesis of ACPD involves several steps, including the reaction of cyclopentanone with cyclohexylamine to form N-cyclohexylcyclopentanone, which is then reacted with hydrazine hydrate to form N-cyclohexylcyclopentanone hydrazone. The hydrazone is then reacted with acetic anhydride to form N-cyclohexylcyclopentanone hydrazone acetate, which is further reacted with 4-aminobenzoic acid to form ACPD.
Aplicaciones Científicas De Investigación
ACPD has been extensively used in scientific research to investigate the function of metabotropic glutamate receptors in various physiological and pathological processes, including synaptic transmission, synaptic plasticity, learning and memory, pain processing, drug addiction, and neurodegenerative diseases. ACPD has also been used to study the interaction of metabotropic glutamate receptors with other neurotransmitter systems, such as the dopamine and opioid systems.
Propiedades
IUPAC Name |
4-amino-N-cyclohexyl-2-cyclopentylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O/c16-13-10-17-19(12-8-4-5-9-12)14(13)15(20)18-11-6-2-1-3-7-11/h10-12H,1-9,16H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJJOKKHFFPYPNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=C(C=NN2C3CCCC3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,7-bis(4-chlorobenzyl)-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2800238.png)
![5-Chloro-2-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2800239.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2800241.png)
![N-[(1-Morpholin-4-ylcyclobutyl)methyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]oxamide](/img/structure/B2800242.png)
![(E)-4-((4-fluorophenyl)sulfonyl)-N-(7-(prop-2-yn-1-yl)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)butanamide](/img/structure/B2800244.png)

![N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2800251.png)


![2-[(4-Fluorophenyl)sulfanyl]-2-phenylacetic acid](/img/structure/B2800254.png)

![1'-(2-(o-Tolyloxy)ethyl)spiro[[1,3]dioxane-2,3'-indolin]-2'-one](/img/structure/B2800257.png)
![1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-(4-(methylsulfonyl)phenyl)acetate](/img/structure/B2800258.png)
![5-Naphthalen-1-YL-7-trifluoromethyl-pyrazolo[1,5-A]pyrimidine-3-carboxylic acid](/img/structure/B2800261.png)